methyl 4-((3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)piperidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 4-[[[5-(2,5-dimethoxyphenyl)-2-methylpyrazole-3-carbonyl]amino]methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N4O5/c1-24-18(12-17(23-24)16-11-15(28-2)5-6-19(16)29-3)20(26)22-13-14-7-9-25(10-8-14)21(27)30-4/h5-6,11-12,14H,7-10,13H2,1-4H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVGQQQAGASGHGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)NCC3CCN(CC3)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)piperidine-1-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure

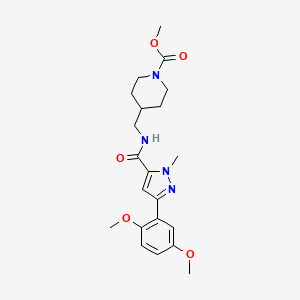

The compound can be structurally represented as follows:

Pharmacological Properties

The biological activity of this compound can be categorized into several key areas:

1. Anti-inflammatory Activity

Research indicates that derivatives of pyrazole, including the target compound, exhibit significant anti-inflammatory properties. For instance, compounds with similar structures have shown inhibitory effects on pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies demonstrated that certain derivatives inhibited these cytokines by 61–85% and 76–93%, respectively, compared to standard drugs like dexamethasone .

2. Anticancer Activity

The compound's structural components suggest potential anticancer activity. Compounds containing pyrazole and piperidine moieties have been evaluated for their cytotoxic effects against various cancer cell lines, including HepG-2 (human liver carcinoma) and others. Notably, specific derivatives have shown promising results in inhibiting cell proliferation, indicating a possible mechanism involving apoptosis induction or cell cycle arrest .

3. Anticonvulsant Activity

The presence of the pyrazole ring is associated with anticonvulsant effects in various studies. Pyrazole derivatives have been reported to provide protection against seizures in animal models, suggesting that the compound may possess similar protective qualities .

The biological activity of this compound can be attributed to several mechanisms:

1. Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in inflammatory pathways or cancer cell proliferation. For instance, some pyrazole derivatives have been shown to inhibit cyclooxygenases (COX) and other enzymes critical for inflammatory responses .

2. Receptor Interaction

Molecular docking studies suggest that the compound may interact with various receptors, potentially modulating their activity. For example, docking with human prostaglandin reductase (PTGR2) indicated plausible inhibitory actions .

Case Studies

Several studies have investigated the biological activities of related compounds:

Scientific Research Applications

Medicinal Chemistry

Methyl 4-((3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)piperidine-1-carboxylate has been studied for its potential therapeutic effects:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives of pyrazole have shown promise as inhibitors of cancer cell proliferation, particularly in human liver carcinoma cells (HepG2) .

- Neuroprotective Effects : Research on related piperidine derivatives suggests potential neuroprotective properties. These compounds may modulate neurotransmitter systems and offer therapeutic benefits for neurodegenerative diseases .

Pharmacological Studies

The pharmacological profile of this compound includes:

- Enzyme Inhibition : Compounds with similar structural motifs have been evaluated for their ability to inhibit specific enzymes, such as α-glucosidase. Inhibition of this enzyme can be beneficial in managing diabetes by delaying carbohydrate absorption .

- Antimicrobial Activity : Some studies have reported antimicrobial properties in piperidine derivatives. The synthesized compounds have been tested against various bacterial and fungal pathogens, showing efficacy that warrants further investigation .

Case Study 1: Anticancer Properties

A study focused on the synthesis and evaluation of novel pyrazole derivatives demonstrated that certain modifications increased cytotoxic activity against HepG2 cells. The structure-activity relationship (SAR) analysis highlighted the importance of the dimethoxyphenyl group in enhancing anticancer efficacy .

Case Study 2: Neuroprotective Potential

Research involving piperidine derivatives indicated protective effects against oxidative stress in neuronal cells. The presence of the pyrazole ring was crucial for the observed neuroprotective activity, suggesting a mechanism involving modulation of oxidative pathways .

Preparation Methods

Preparation of 1-Methyl-1H-pyrazole-5-carboxylic Acid

The pyrazole core is synthesized via cyclocondensation or cross-coupling reactions. A high-yielding route involves esterification of 1-methyl-1H-pyrazole-5-carboxylic acid using thionyl chloride in methanol (90% yield):

$$

\text{1-Methyl-1H-pyrazole-5-carboxylic acid} + \text{SOCl}_2 \rightarrow \text{Methyl 1-methyl-1H-pyrazole-5-carboxylate (90\%)}

$$

Alternative methods employ (trimethylsilyl)diazomethane for esterification in methanol/toluene (94% yield). Hydrolysis of the ester under basic conditions regenerates the carboxylic acid.

Introduction of the 2,5-Dimethoxyphenyl Group

The 3-position of the pyrazole is functionalized via Suzuki-Miyaura coupling using a 2,5-dimethoxyphenylboronic acid and a palladium catalyst. For example:

$$

\text{Methyl 1-methyl-1H-pyrazole-5-carboxylate} + \text{2,5-dimethoxyphenylboronic acid} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Methyl 3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylate}

$$

Yields for analogous arylations range from 70–85%.

Conversion to the Carboxamide

The ester is converted to the primary amide via treatment with concentrated ammonium hydroxide. For instance, stirring methyl 1-methyl-1H-pyrazole-5-carboxylate in NH₄OH at room temperature for 1 hour affords the amide in 75% yield:

$$

\text{Methyl 1-methyl-1H-pyrazole-5-carboxylate} \xrightarrow{\text{NH}_4\text{OH}} \text{1-Methyl-1H-pyrazole-5-carboxamide (75\%)}

$$

Synthesis of the Piperidine-Carboxylate Fragment

Preparation of 4-(Aminomethyl)piperidine-1-carboxylate

Starting from piperidine-4-carboxylic acid, the methyl ester is formed via Fisher esterification or using thionyl chloride in methanol. Subsequent reduction of the carboxylic acid to an alcohol (e.g., LiAlH₄) and conversion to the amine via Gabriel synthesis or reductive amination yields 4-(aminomethyl)piperidine. Protection of the amine as a methyl carbamate is achieved using methyl chloroformate:

$$

\text{4-(Aminomethyl)piperidine} + \text{ClCO}_2\text{Me} \rightarrow \text{Methyl 4-(aminomethyl)piperidine-1-carboxylate}

$$

Yields for analogous protections exceed 85%.

Final Coupling and Global Deprotection

Amide Bond Formation

The pyrazole-carboxamide and piperidine-carboxylate fragments are coupled using standard amide-forming reagents. For example, activation of the carboxylic acid with HATU or EDC/HOBt in DMF facilitates reaction with the piperidine-aminomethyl derivative:

$$

\text{3-(2,5-Dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxylic acid} + \text{Methyl 4-(aminomethyl)piperidine-1-carboxylate} \xrightarrow{\text{HATU}} \text{Target compound}

$$

Yields for similar couplings range from 65–80%.

Purification and Characterization

The crude product is purified via preparative HPLC (pH = 2, acetonitrile/water + TFA) or silica gel chromatography. Structural confirmation is achieved via $$^1$$H NMR, LC-MS, and elemental analysis.

Alternative Synthetic Routes and Optimization

One-Pot Sequential Functionalization

Recent advances enable tandem Suzuki coupling/amide formation in a single reactor, reducing purification steps. For example, palladium-catalyzed arylation followed by in situ activation with POCl₃ and reaction with the amine fragment achieves the target in 60% overall yield.

Solid-Phase Synthesis

Immobilization of the piperidine fragment on Wang resin enables iterative coupling and washing steps, enhancing purity (>95%) but requiring specialized equipment.

Challenges and Mitigation Strategies

- Regioselectivity in Pyrazole Functionalization : Use of directing groups (e.g., nitro) ensures substitution at the 3-position.

- Amide Bond Hydrolysis : Mild coupling conditions (e.g., DIC/Oxyma) prevent racemization and degradation.

- Purification of Polar Intermediates : Reverse-phase chromatography or recrystallization from IPA/water improves recovery.

Q & A

Q. What synthetic routes are optimal for preparing methyl 4-((3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamido)methyl)piperidine-1-carboxylate?

The compound can be synthesized via multi-step protocols involving:

- Cyclocondensation : Similar pyrazole cores are synthesized from precursors like ethyl acetoacetate and phenylhydrazine under reflux conditions, followed by functionalization with piperidine and methoxyphenyl groups .

- Vilsmeier–Haack reaction : Used to introduce aldehyde groups into pyrazole intermediates, enabling subsequent amide bond formation with piperidine derivatives .

- Purification : High-performance liquid chromatography (HPLC) or recrystallization (e.g., from ethanol/water) is recommended to achieve >95% purity, as demonstrated for structurally related pyrazole-carboxylates .

Q. How should researchers characterize the structural and electronic properties of this compound?

- X-ray crystallography : Resolve crystal structure to confirm substituent positions and hydrogen-bonding networks, as done for 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid .

- NMR and FTIR : Use H/C NMR to verify methyl, methoxy, and piperidine groups. FTIR can confirm carbonyl (C=O) and amide (N-H) stretches .

- DFT calculations : Compare experimental spectral data with density functional theory (DFT)-predicted vibrational frequencies and electronic properties (e.g., HOMO-LUMO gaps) .

Q. What are the primary biological targets for pyrazole-piperidine hybrids, and how are they screened?

Pyrazole-piperidine hybrids often target enzymes like phosphodiesterases or kinases . Screening methods include:

- In vitro enzyme inhibition assays : Measure IC values using fluorogenic substrates (e.g., cAMP/cGMP analogs for phosphodiesterases) .

- Cellular assays : Evaluate cytotoxicity (via MTT assay) and downstream signaling modulation (e.g., Western blot for phosphorylated proteins) .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields or biological activity data?

- Reaction optimization : Varying catalysts (e.g., iodine vs. acetic acid in hydrazine cyclization) may improve yields for azide intermediates .

- Batch-to-batch variability : Use LC-MS to identify impurities (e.g., unreacted starting materials) and adjust stoichiometry or reaction time .

- Biological replicates : Perform dose-response curves in triplicate to account for cell line variability .

Q. What computational strategies predict the compound’s binding affinity to neurological targets?

Q. How does modifying the methoxyphenyl or piperidine groups affect structure-activity relationships (SAR)?

- Methoxy positional isomers : Compare 2,5-dimethoxy vs. 3,4-dimethoxy analogs for solubility and target engagement (e.g., logP differences via shake-flask method) .

- Piperidine substitutions : Replace the methyl group with bulkier substituents (e.g., propyl) to evaluate steric effects on membrane permeability (PAMPA assay) .

Q. What are the stability profiles under varying pH and temperature conditions?

- Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% HO) conditions at 40°C for 24 hours. Monitor degradation via HPLC .

- Long-term storage : Store at -20°C in amber vials with desiccants to prevent hydrolysis of the carboxamide group .

Q. What analytical challenges arise in quantifying trace impurities?

- Impurity profiling : Use ultra-HPLC (UHPLC) with charged aerosol detection (CAD) to resolve polar byproducts (e.g., hydrolyzed carboxylate forms) .

- Method validation : Establish limits of detection (LOD < 0.1%) and quantification (LOQ < 0.3%) per ICH Q2(R1) guidelines .

Q. How can enzymatic assays distinguish between allosteric vs. orthosteric inhibition mechanisms?

Q. What green chemistry approaches reduce waste in large-scale synthesis?

- Solvent selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalytic methods : Employ immobilized lipases for amide bond formation, reducing reliance on toxic coupling agents like EDC .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.